Propionic acid, also known as propanoic acid, is a naturally occurring carboxylic acid with the chemical formula . It appears as a colorless, oily liquid with a pungent odor reminiscent of body odor. Propionic acid is miscible with water and can be removed from aqueous solutions by adding salt. Its anion, propionate (), along with its salts and esters, are collectively referred to as propionates or propanoates. Approximately half of the global production of propionic acid is utilized as a preservative in animal feed and human food, while also serving as an intermediate in the synthesis of various chemicals, particularly polymers .
Propionic acid has various mechanisms of action depending on the context. Here are two key examples:
Propionic acid is a corrosive and irritant substance. Direct contact can cause skin burns, eye damage, and respiratory irritation. It is also flammable and can release harmful vapors upon heating.
Here are some safety precautions to consider:
In biological systems, propionic acid plays a significant role. It is produced from the metabolism of fatty acids containing odd numbers of carbon atoms and certain amino acids. Bacteria from the genus Propionibacterium produce propionic acid through anaerobic metabolism, contributing to the characteristic flavor of Emmental cheese and the odor associated with human sweat. The metabolic pathway involves conversion to propionyl-CoA, which is then processed into intermediates that enter the citric acid cycle .
Propionic acid can be synthesized through various methods:
Propionic acid has diverse applications across various industries:
Several compounds are chemically similar to propionic acid, including:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Propionic Acid | Used as a food preservative; pungent odor | |
Acetic Acid | Commonly used in vinegar; milder odor | |
Butyric Acid | Found in butter; strong odor | |
Valeric Acid | Used in flavoring; unpleasant smell |
Propionic acid's unique three-carbon structure distinguishes it from these similar compounds, influencing its specific applications and biological roles .
Industrial propionic acid production relies primarily on petrochemical feedstocks through several established synthetic routes. The most commercially significant pathway involves the Reppe synthesis, which utilizes ethylene carbonylation with carbon monoxide and water [1] [2]. This process operates under high-pressure conditions at 250-320°C and 100-300 bar using nickel tetracarbonyl as the primary catalyst system [2] [3].
The ethylene carbonylation reaction follows the stoichiometry: C₂H₄ + CO + H₂O → CH₃CH₂COOH, achieving high conversion rates and yields under optimized conditions [4] [5]. The BASF process implementation demonstrates effective industrial-scale production with atom efficiency approaching 100% when unreacted starting materials are fully recycled [4].
Alternative petrochemical routes include propionaldehyde oxidation, which operates at lower pressures (1-10 bar) and moderate temperatures (100-200°C) [2]. This pathway offers simplified reaction conditions but typically yields variable product distributions requiring more complex downstream processing. Additionally, propionic acid can be obtained as a byproduct from direct oxidation of hydrocarbons, though this route provides limited control over product selectivity [2].
Critical process parameters for petrochemical synthesis include temperature control, pressure management, and residence time optimization. The ethylene carbonylation process requires precise temperature control within the 250-320°C range to maintain catalyst stability while achieving acceptable reaction rates [4] [3]. Pressure optimization balances reaction kinetics with equipment costs, with industrial operations typically maintained at 100-300 bar [3].
Recent optimization studies using rhodium-based catalysts have identified optimal operating conditions at 264°C and 12 bar pressure, with an ethylene:carbon monoxide:water:ethyl iodide ratio of 0.379:0.098:0.506:0.016 [4]. These conditions achieve a turnover frequency of 3.974 mol/(m³·s) with enhanced energy and material efficiency compared to traditional nickel-based systems [4].
Mass transfer considerations become critical at industrial scales, requiring adequate mixing and heat removal capabilities. The highly exothermic nature of carbonylation reactions necessitates effective temperature control through heat exchanger design and cooling strategies [5]. Residence time optimization typically ranges from 30 minutes to 2 hours depending on catalyst activity and desired conversion levels [3].
Nickel-based catalysts remain the industrial standard for ethylene carbonylation, with nickel tetracarbonyl providing excellent activity under high-pressure conditions [3]. The catalyst system demonstrates high conversion efficiency and selectivity toward propionic acid formation, though requiring careful handling due to the toxic nature of nickel carbonyl compounds [3].
Rhodium-supported catalysts offer promising alternatives with superior performance characteristics. Rhodium on carbon (Rh/C) catalysts achieve 98% theoretical yield toward propionic acid under optimized conditions [4]. The supported rhodium system demonstrates enhanced stability and reduced volatility compared to homogeneous catalysts, enabling better catalyst recovery and recycling.
Molybdenum hexacarbonyl systems provide single-step conversion capabilities with high selectivity under relatively mild conditions [5]. These catalysts enable low-pressure and low-temperature operation while maintaining excellent atom efficiency through complete recycling of unreacted starting materials [5].
Palladium acetylacetonate catalysts have been successfully implemented in pilot-scale operations using plug flow reactor configurations. The palladium system offers good selectivity and moderate activity under controlled pressure and temperature conditions, with proven scalability for industrial applications.
Cobalt-iodide complexes demonstrate enhanced selectivity when combined with appropriate promoters, operating effectively at 125-225°C and 25-800 psia [3]. These systems provide improved catalyst stability and reduced volatility compared to purely homogeneous approaches while maintaining acceptable activity levels [3].
Microbial fermentation represents a sustainable alternative to petrochemical synthesis, utilizing diverse bacterial species capable of producing propionic acid through specialized metabolic pathways. Batch fermentation remains the most widely studied approach, typically conducted in controlled bioreactor environments with careful pH and temperature management.
Industrial-scale fermentation processes require optimization of multiple parameters including inoculum preparation, nutrient supplementation, and environmental control. Fed-batch strategies have demonstrated significant productivity improvements, with substrate feeding protocols designed to maintain optimal carbon source concentrations while preventing inhibitory accumulation. The enzymatically treated corn mash medium has shown particular promise, achieving productivity levels of 0.5 g/(L·h) with apparent yields of 0.60 g propionic acid per gram glucose consumed.
Semi-continuous fermentation approaches offer enhanced productivity through continuous substrate addition and product removal. Studies using propionic acid-tolerant strains have achieved concentrations up to 47 g/L in semi-continuous operations. These systems demonstrate improved sugar utilization efficiency and higher propionic acid-to-acetic acid ratios compared to batch processes.
Continuous fermentation systems with in-situ product removal show promise for industrial applications. Electrodialysis-coupled fermentation has achieved productivity improvements of 20-40% through reduced product inhibition effects. Membrane separation technologies enable selective removal of organic acids while maintaining optimal fermentation conditions.
Propionibacterium acidipropionici represents the most extensively studied and industrially relevant species for propionic acid production. This gram-positive, anaerobic bacterium demonstrates superior performance characteristics including high acid tolerance, efficient substrate utilization, and robust productivity under industrial conditions. Acid-tolerant mutants have been developed that can grow in medium containing up to 10 g/L propionic acid, with viable cell counts reaching 1.05 × 10⁶ after 24-hour cultivation.
Metabolically engineered strains of P. acidipropionici show enhanced performance through targeted genetic modifications. Acetate kinase knockout mutants demonstrate improved propionic acid selectivity by reducing acetic acid byproduct formation. After extended adaptation in fibrous bed bioreactors, engineered mutants have achieved propionic acid concentrations approaching 100 g/L, substantially higher than wild-type performance.
Propionibacterium freudenreichii offers advantages for specific applications, particularly when vitamin B12 co-production is desired. This species demonstrates efficient lactate utilization and produces propionic acid concentrations of 20-30 g/L under optimized conditions. The bacterium shows excellent adaptation to various carbon sources and demonstrates enhanced performance in co-fermentation systems.
Propionibacterium jensenii provides moderate production capabilities with concentrations typically ranging from 15-25 g/L. This species shows good tolerance to various substrate compositions and demonstrates stable fermentation characteristics under controlled conditions.
Propionibacterium thoenii represents a secondary option for specialized applications, achieving production levels of 10-20 g/L under optimized conditions. While productivity remains lower than leading species, P. thoenii demonstrates unique substrate utilization patterns that may be advantageous for specific feedstock compositions.
The Wood-Werkman cycle represents the primary metabolic pathway for propionic acid biosynthesis in propionibacteria. This pathway involves the carboxylation of propionyl-coenzyme A to methylmalonyl-coenzyme A via propionyl-CoA carboxylase, followed by rearrangement to succinyl-coenzyme A through methylmalonyl-CoA mutase. The cycle enables efficient conversion of various carbon sources including glucose, lactate, and glycerol to propionic acid while maintaining cellular energy balance.
Key regulatory factors for the Wood-Werkman cycle include intracellular pH, NADH/NAD⁺ ratios, and availability of essential cofactors including vitamin B₁₂. The pathway demonstrates excellent carbon conversion efficiency with theoretical yields approaching 0.67 g propionic acid per gram glucose when operating under optimal conditions.
Succinate decarboxylation pathways provide alternative routes for propionic acid formation through the direct decarboxylation of succinate. This pathway operates through succinate decarboxylase activity and demonstrates energy-neutral conversion characteristics. Sodium-pumping variants found in specific organisms couple decarboxylation with ion transport, enabling enhanced energy conservation during acid production.
Acrylate pathways enable ATP-neutral conversion of lactate to propionic acid with concurrent NADH consumption. This pathway has been identified in Clostridium propionicum and other anaerobic bacteria, offering metabolic advantages under specific redox conditions. The acrylate route demonstrates particular utility when lactate serves as the primary carbon source.
Methylmalonyl-CoA dependent pathways facilitate propionic acid formation from odd-chain fatty acids and specific amino acids. These pathways involve propionyl-CoA as a central intermediate, which undergoes carboxylation to form methylmalonyl-CoA before conversion to succinyl-CoA for entry into central metabolism. The pathway requires vitamin B₁₂ as an essential cofactor for methylmalonyl-CoA mutase activity.
Liquid-liquid extraction represents the most widely applied separation technique for propionic acid recovery from fermentation broths. Reactive extraction using tri-n-octylphosphine oxide (TOPO) and dioctylamine (DOA) in various organic solvents has demonstrated extraction efficiencies of 85-98%. The highest extraction yield of 98.01% was achieved using DOA with methyl isobutyl ketone as the diluent system, with a distribution coefficient of 49.352.
Solvent selection critically impacts extraction performance, with studies comparing n-octane, methyl isobutyl ketone, 1-octanol, ethyl methyl ketone, diisobutyl ketone, n-decane, diethyl sabecate, and 1-decanol. The DOA/methyl isobutyl ketone system demonstrated superior performance due to optimal hydrogen bonding interactions between the extractant and propionic acid molecules.
Process intensification through microchannels has shown promising results for extraction operations. Microchannel extraction using n-hexane and toluene demonstrates enhanced mass transfer rates and improved separation efficiency compared to conventional extraction systems. The intensified approach reduces equipment footprint while maintaining high recovery rates.
Three-phase extraction systems enable simultaneous extraction and back-extraction operations, reducing overall processing complexity. These systems utilize density differences to achieve continuous operation while minimizing solvent losses and improving overall process economics.
Conventional distillation faces significant challenges due to azeotrope formation between propionic acid and water at 17.7% mass concentration. This azeotropic behavior necessitates specialized separation strategies to achieve high-purity propionic acid products.
Extractive distillation employs high-boiling solvents to break the propionic acid-water azeotrope, enabling effective separation. Sulfuric acid (98% by weight) has been successfully utilized as an extractive agent, though requiring subsequent acid recovery operations. The process typically involves a primary distillation column followed by solvent regeneration systems.
Reactive distillation combines esterification reactions with distillation separation, offering process intensification benefits. Using n-butanol as an entrainer, reactive distillation achieves simultaneous esterification of propionic acid to form n-butyl propionate while removing water. The process demonstrates enhanced conversion rates and simplified downstream processing requirements.
Vacuum distillation enables separation at reduced temperatures, minimizing thermal degradation and energy consumption. Advanced heat pump-assisted dividing-wall column designs achieve high-purity propionic acid (>99.9 wt%) and acetic acid (99.4 wt%) products while maintaining energy efficiency of 3.206-3.678 kWthh/kg.
Microfluidic distillation systems offer advantages for analytical and small-scale applications, achieving separation efficiencies of approximately 97% within 15-minute processing times. These systems demonstrate excellent potential for process development and quality control applications.
Freeze crystallization provides an alternative separation method for propionic acid-water systems, particularly advantageous when conventional distillation faces azeotropic limitations. The process operates on the principle that water ice crystals form preferentially, concentrating propionic acid in the remaining liquid phase.
Eutectic freeze crystallization enables both water and propionic acid recovery through controlled temperature management. The process achieves theoretical yields of 100% in binary systems by operating at the eutectic point where ice, propionic acid crystals, and solution coexist in equilibrium.
Controlled cooling crystallization requires careful temperature management to achieve optimal crystal size distribution and purity. Process parameters including cooling rate, agitation, and seeding strategies significantly impact product quality and recovery efficiency.
Crystallization from organic solvents offers advantages for producing high-purity propionic acid crystals. Selection of appropriate antisolvents and crystallization conditions enables control over crystal morphology and purity levels while minimizing impurity incorporation.
Lignocellulosic biomass hydrolysates represent promising renewable feedstocks for propionic acid fermentation. Corn stover hydrolysate has been successfully utilized by Propionibacterium acidipropionici, achieving propionic acid concentrations of 21.9 g/L with optimized process conditions. The approach requires careful management of inhibitory compounds generated during biomass pretreatment, including furfural, hydroxymethylfurfural, and phenolic compounds.
Agricultural waste valorization enables propionic acid production from apple pomace, achieving yields of 0.1 g propionic acid per gram substrate. The process demonstrates effective utilization of food processing wastes while providing an alternative carbon source for fermentation operations. Apple pomace contains sufficient nutrients to support propionibacteria growth, though supplementation may enhance productivity.
Industrial waste streams offer negative-cost feedstock opportunities for sustainable production. Dairy industry wastewater has been successfully utilized for propionic acid production through bioaugmented mixed culture fermentation, achieving concentrations of 3.779 g/L with productivity improvements of more than 4-fold compared to control systems.
Cellulosic biomass processing requires specialized pretreatment strategies to release fermentable sugars while minimizing inhibitor formation. Steam explosion, acid hydrolysis, and enzymatic treatment have been successfully applied to generate suitable feedstocks for propionic acid fermentation. The integration of pretreatment operations with fermentation processes offers opportunities for process intensification and cost reduction.
Biodiesel byproduct glycerol represents an excellent renewable feedstock for propionic acid production, offering both economic and environmental benefits. Propionibacterium acidipropionici demonstrates superior efficiency in glycerol conversion, achieving production rates of 0.42 g/(L·h) and yields of 0.79 mol/mol. The almost exclusive production of propionic acid from glycerol suggests a homopropionic fermentation tendency that minimizes byproduct formation.
Co-fermentation strategies using glycerol-glucose mixtures have demonstrated significant productivity improvements. Optimal glycerol-to-glucose ratios of 4:1 (mol/mol) achieve propionic acid yields of 0.572 g/g substrate, representing 20% improvement over glycerol alone and 89% improvement over glucose fermentation. The co-fermentation approach reduces acetic acid byproduct formation while maintaining high carbon conversion efficiency.
Crude glycerol utilization enables direct use of unpurified biodiesel byproducts, reducing feedstock costs while maintaining acceptable fermentation performance. Studies using cassava bagasse hydrolysate and crude glycerol in fibrous-bed bioreactors demonstrate economic viability for industrial applications.
Fed-batch glycerol fermentation achieves enhanced productivity through controlled substrate addition strategies. Maximum propionic acid production of 47.28 g/L has been achieved in 10 m³ bioreactors using optimized glycerol feeding protocols. The approach maintains substrate concentrations within optimal ranges while preventing inhibitory accumulation.
Heat pump-assisted dividing-wall columns enable significant energy savings in propionic acid recovery operations. These intensified separation systems achieve recovery costs of 0.399-0.469 $/kg while maintaining environmental performance of 3.206-3.678 kWthh/kg. The technology enables simultaneous separation of propionic acid (>99.9 wt%) and acetic acid (99.4 wt%) products in a single integrated unit.
In-situ product removal systems reduce product inhibition effects while enabling continuous operation. Electrodialysis-coupled fermentation achieves productivity improvements of 20-40% through selective removal of organic acids during fermentation. Membrane separation technologies enable maintenance of optimal fermentation conditions while continuously recovering products.
Reactive separation processes combine reaction and separation operations in single integrated units. Reactive distillation for propionic acid esterification achieves conversion improvements of 80-95% while eliminating separate reaction and separation steps. The integrated approach reduces capital investment and operating costs while improving overall process efficiency.
Process heat integration utilizes waste heat from fermentation and separation operations to reduce overall energy consumption. Heat exchanger networks recover thermal energy from distillation operations and utilize fermentation heat for temperature control in downstream processes. Advanced heat pump systems enable efficient heat utilization across the entire production process.
Corrosive